1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea
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Overview
Description
ERAP1-IN-2 is a novel competitive inhibitor of ERAP1 aminopeptidase activity.
Scientific Research Applications
Analogues and Derivatives
Analogue Development for Therapeutic and Diagnostic Applications
A study by Abate et al. (2011) explored the development of novel analogues of PB28, a piperazine derivative, for potential use in oncology. The analogues were designed with reduced lipophilicity, enhancing their utility in therapeutic and diagnostic applications. One of the analogues, compound (-)-(S)-9, was identified as a σ(2)-selective agent with appropriate lipophilicity for tumor cell entry and minimal antiproliferative activity (Abate et al., 2011).
Urea Derivatives of ß-Cyclodextrin and Piperazine
Kovács et al. (1999) synthesized symmetrical and non-symmetrical urea derivatives of ß-cyclodextrin and piperazine. These derivatives were applied in capillary electrophoresis, demonstrating the versatility of piperazine-based compounds in analytical chemistry (Kovács et al., 1999).
Biological and Pharmacological Applications
Piperazine-Based Bis-Ureas as Anti-HIV Agents
El‐Faham et al. (2008) researched the use of N-methylpiperazine in the preparation of piperazine-based unsymmetrical bis-ureas, highlighting their potential as anti-HIV agents. This underscores the role of piperazine derivatives in developing novel antiviral therapies (El‐Faham et al., 2008).
New Cyclizine Derivatives for Anti-inflammatory Performance
Ahmadi et al. (2012) synthesized new cyclizine derivatives, another class related to piperazine, to investigate their anti-inflammatory activities. These derivatives showed efficacy in reducing inflammation in rat models, indicating the therapeutic potential of piperazine derivatives in inflammatory conditions (Ahmadi et al., 2012).
Chemical Synthesis and Modification
- Synthesis of 2,6-Bridged Piperazine-3-ones: Veerman et al. (2003) focused on synthesizing 2-substituted and 2,5-disubstituted piperazine-3,6-diones, starting from alpha-amino acids. This study provides insights into the chemical synthesis techniques for modifying piperazine derivatives, which can have applications in various fields including medicinal chemistry (Veerman et al., 2003).
Properties
Molecular Formula |
C21H30N4O3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[1-(4-acetylpiperazine-1-carbonyl)cyclohexyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C21H30N4O3/c1-16-6-8-18(9-7-16)22-20(28)23-21(10-4-3-5-11-21)19(27)25-14-12-24(13-15-25)17(2)26/h6-9H,3-5,10-15H2,1-2H3,(H2,22,23,28) |
InChI Key |
NANCSMIHDBDNIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)N3CCN(CC3)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)N3CCN(CC3)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ERAP1-IN-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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